2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile is an organic compound that features a boron-containing heterocycle. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the boron atom within the dioxaborinane ring imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with a boron-containing reagent. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron in biological systems.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile exerts its effects depends on the specific application. In organic synthesis, the boron atom acts as a Lewis acid, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile is unique due to the presence of both a methoxy group and a nitrile group on the aromatic ring, which can influence its reactivity and potential applications. The combination of these functional groups with the boron-containing dioxaborinane ring makes it a versatile intermediate in organic synthesis and materials science.
This compound’s distinct structure allows for specific interactions in chemical reactions and biological systems, setting it apart from other boron-containing compounds.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)12-10(7-15)5-4-6-11(12)16-3/h4-6H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYALGDGSYUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468308 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883898-97-3 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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